1-(1-Chlorocyclopropyl)ethanone

Catalog No.
S1901772
CAS No.
63141-09-3
M.F
C5H7ClO
M. Wt
118.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Chlorocyclopropyl)ethanone

CAS Number

63141-09-3

Product Name

1-(1-Chlorocyclopropyl)ethanone

IUPAC Name

1-(1-chlorocyclopropyl)ethanone

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

InChI

InChI=1S/C5H7ClO/c1-4(7)5(6)2-3-5/h2-3H2,1H3

InChI Key

KADOHHPNWMXGNG-UHFFFAOYSA-N

SMILES

CC(=O)C1(CC1)Cl

Canonical SMILES

CC(=O)C1(CC1)Cl

Synthesis of Prothioconazole

There is mention of its use in the separation process on newcrom r1 hplc column

1-(1-Chlorocyclopropyl)ethanone is an organic compound with the molecular formula C5H7ClO. It features a cyclopropyl group substituted with a chlorine atom at one position, attached to an ethanone functional group. This compound is notable for its role as an intermediate in the synthesis of various chemical products, particularly in the agricultural sector.

, including:

  • Nucleophilic Substitution Reactions: This compound can react with nucleophiles, leading to the substitution of the chlorine atom.
  • Oxidation and Reduction: Under specific conditions, it can be oxidized or reduced, forming different products.

The primary reactions include:

  • Chlorination: Introducing additional chlorine atoms can yield chlorinated derivatives.
  • Reactions with other reagents, such as 1,2,4-triazole, to form more complex structures.

The biological activity of 1-(1-Chlorocyclopropyl)ethanone is primarily linked to its role in the synthesis of prothioconazole, a broad-spectrum fungicide. Prothioconazole is effective against various fungal pathogens affecting crops, thereby enhancing agricultural productivity. The compound itself may exhibit toxicity if ingested and can cause severe skin burns and eye damage .

The synthesis of 1-(1-Chlorocyclopropyl)ethanone typically involves:

  • Starting Material: Cyclopropyl methyl ketone is used as the primary substrate.
  • Chlorination Process:
    • Dissolve cyclopropyl methyl ketone in a suitable solvent.
    • Introduce metallic aluminum as a catalyst.
    • Add chlorine gas to initiate the chlorination reaction.
  • Isolation:
    • The reaction mixture undergoes reduced pressure distillation to remove solvents.
    • Rectification is performed to purify the final product .

This method allows for high selectivity and improved yields in industrial settings.

1-(1-Chlorocyclopropyl)ethanone serves various applications, including:

  • Agricultural Chemistry: As an intermediate in producing prothioconazole, it plays a critical role in crop protection against fungal diseases.
  • Chemical Synthesis: Used as a reagent in various organic reactions to create more complex molecules.

Interaction studies involving 1-(1-Chlorocyclopropyl)ethanone often focus on its reactivity with nucleophiles and its role in synthesizing biologically active compounds. The compound's interactions can lead to the formation of derivatives that may have enhanced fungicidal properties or other biological activities.

Several compounds share structural similarities with 1-(1-Chlorocyclopropyl)ethanone. Notable examples include:

Compound NameMolecular FormulaKey Features
2-Chloro-1-(1-chlorocyclopropyl)ethanoneC5H6Cl2OA chlorinated derivative used similarly in synthesis
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-oneC7H8ClN3OAn intermediate for prothioconazole synthesis
2,2-Dichloro-1-(1-chlorocyclopropyl)ethanoneC5H6Cl3OA by-product formed during chlorination processes

Uniqueness: The uniqueness of 1-(1-Chlorocyclopropyl)ethanone lies in its specific structure and reactivity profile that make it a crucial intermediate for synthesizing effective agricultural chemicals like prothioconazole. Its ability to undergo diverse chemical transformations further enhances its utility in organic synthesis.

Physical Description

Liquid

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

63141-09-3

Wikipedia

Ethanone, 1-(1-chlorocyclopropyl)-

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Ethanone, 1-(1-chlorocyclopropyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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